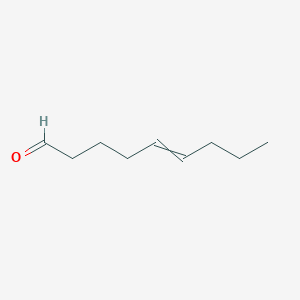
5-Nonenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nonenal: is a chemical compound that is often associated with the characteristic odor of aging. It is an unsaturated aldehyde that is produced as a result of the oxidation of omega-7 unsaturated fatty acids on the skin’s surface. This compound is known for its distinct greasy, grassy, and musty scent, which is commonly referred to as "old person smell" .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nonenal typically involves the oxidation of omega-7 unsaturated fatty acids. One common method is the oxidative cleavage of palmitoleic acid, which is a major component of skin sebum. The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or ozone under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure consistent and efficient production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Nonenal undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aldehydes and alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Nonenal is used as a model compound in studies related to lipid oxidation and the formation of volatile organic compounds. It helps in understanding the mechanisms of oxidation and the role of antioxidants in preventing oxidative damage .
Biology: In biological research, this compound is studied for its role in aging and age-related changes in body odor. It is also used to investigate the effects of lipid peroxidation on cellular structures and functions .
Medicine: this compound is explored for its potential role as a biomarker for aging and age-related diseases. It is also studied for its effects on skin health and the development of anti-aging skincare products .
Industry: In the fragrance and personal care industry, this compound is used to develop products that neutralize or mask the characteristic odor of aging. It is also used in the formulation of deodorants and other personal care products .
Wirkmechanismus
Molecular Targets and Pathways: 5-Nonenal exerts its effects primarily through the formation of covalent adducts with proteins and other biomoleculesThese modifications can alter the structure and function of proteins, leading to changes in cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-Nonenal: Another unsaturated aldehyde associated with aging odor.
Nonanal: A saturated aldehyde with a similar structure but different odor characteristics.
4-Hydroxy-2-nonenal: A lipid peroxidation product with significant biological activity.
Uniqueness: 5-Nonenal is unique due to its specific association with the characteristic odor of aging. Unlike other similar compounds, it is primarily formed on the skin’s surface and is directly linked to the oxidation of omega-7 unsaturated fatty acids .
Eigenschaften
CAS-Nummer |
90645-87-7 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
non-5-enal |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h4-5,9H,2-3,6-8H2,1H3 |
InChI-Schlüssel |
OIYLDISFBUJSNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro-](/img/structure/B14354485.png)
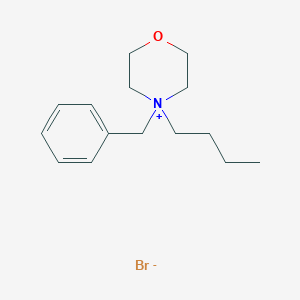
![2-[Chloro(phenyl)methyl]benzonitrile](/img/structure/B14354490.png)
![4,4-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)sulfanyl]pentanoic acid](/img/structure/B14354491.png)

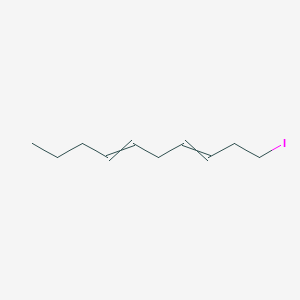
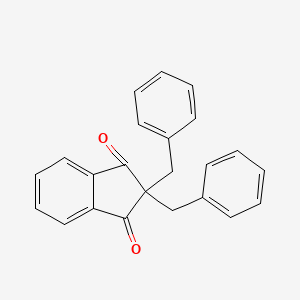
![1-Methyl-3-{2-[6-(methylsulfanyl)-9h-purin-9-yl]ethyl}-1-nitrosourea](/img/structure/B14354531.png)
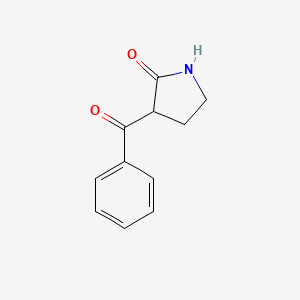
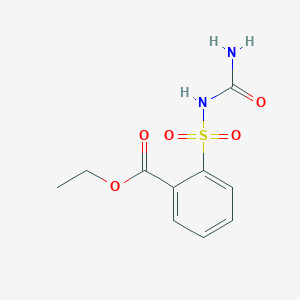
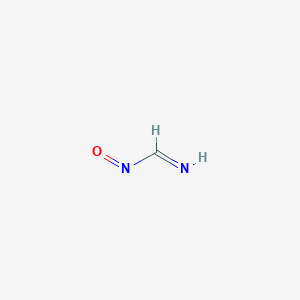
![1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one](/img/structure/B14354554.png)
![1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene](/img/structure/B14354566.png)
![(6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione](/img/structure/B14354572.png)
